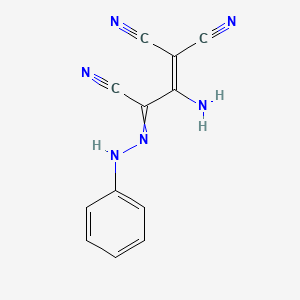
2-Amino-3-(2-phenylhydrazinylidene)prop-1-ene-1,1,3-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(2-phenylhydrazinylidene)prop-1-ene-1,1,3-tricarbonitrile is a complex organic compound known for its diverse applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-phenylhydrazinylidene)prop-1-ene-1,1,3-tricarbonitrile typically involves the reaction of malononitrile with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or sodium alkoxide, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-phenylhydrazinylidene)prop-1-ene-1,1,3-tricarbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted compounds with different properties .
Scientific Research Applications
2-Amino-3-(2-phenylhydrazinylidene)prop-1-ene-1,1,3-tricarbonitrile has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 2-Amino-3-(2-phenylhydrazinylidene)prop-1-ene-1,1,3-tricarbonitrile exerts its effects involves interactions with various molecular targets and pathways. For instance, its antitumor activity is believed to result from its ability to interfere with cellular processes critical for tumor growth and proliferation . The compound’s neuroprotective effects may be linked to its interaction with neurotransmitter systems and neurotrophic factors .
Comparison with Similar Compounds
Similar Compounds
2-Aminoprop-1-ene-1,1,3-tricarbonitrile: Known for its use in the synthesis of heterocyclic compounds and dyes.
2-Amino-1,1,3-tricyanopropene: Another compound with similar reactivity and applications.
Uniqueness
2-Amino-3-(2-phenylhydrazinylidene)prop-1-ene-1,1,3-tricarbonitrile stands out due to its unique structure, which includes a phenylhydrazinylidene group. This structural feature enhances its reactivity and expands its range of applications compared to similar compounds .
Properties
CAS No. |
73567-04-1 |
|---|---|
Molecular Formula |
C12H8N6 |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
2-amino-N-anilino-3,3-dicyanoprop-2-enimidoyl cyanide |
InChI |
InChI=1S/C12H8N6/c13-6-9(7-14)12(16)11(8-15)18-17-10-4-2-1-3-5-10/h1-5,17H,16H2 |
InChI Key |
VTEHCXBWRGIECP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C#N)C(=C(C#N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)

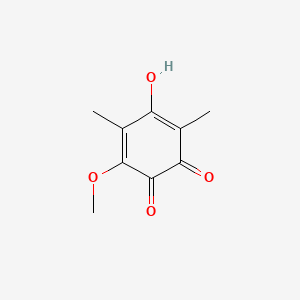
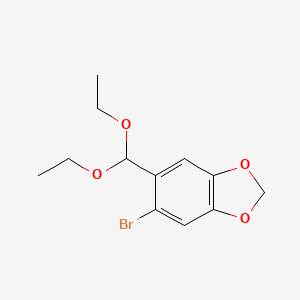
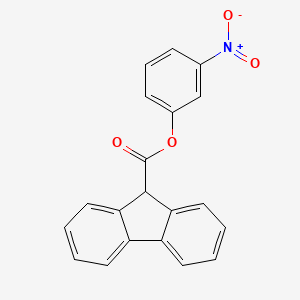
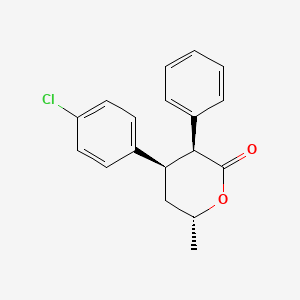
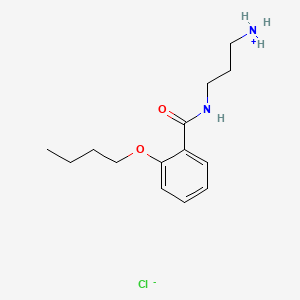
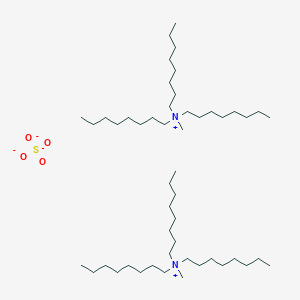
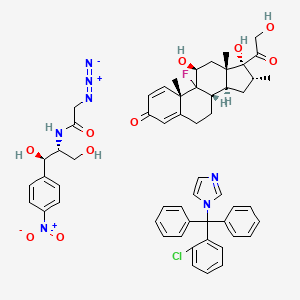
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxyethylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450035.png)
